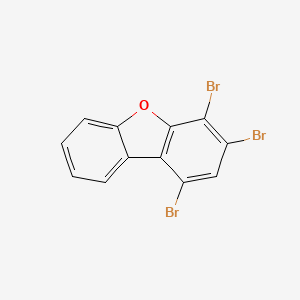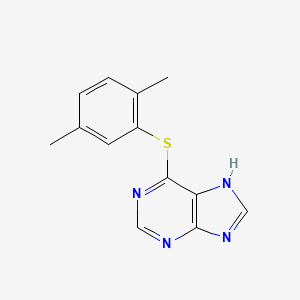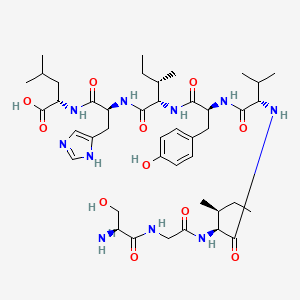![molecular formula C12H12ClN3O B12592878 2-Pyridinamine, 3-[(5-amino-2-chlorophenyl)methoxy]- CAS No. 642084-32-0](/img/structure/B12592878.png)
2-Pyridinamine, 3-[(5-amino-2-chlorophenyl)methoxy]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyridinamine, 3-[(5-amino-2-chlorophenyl)methoxy]- is a chemical compound with the molecular formula C12H12ClN3O It is a derivative of pyridine, a basic heterocyclic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinamine, 3-[(5-amino-2-chlorophenyl)methoxy]- typically involves the reaction of 2-chloro-3-nitropyridine with 5-amino-2-chlorophenol in the presence of a base. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the nitro group is replaced by the amino group. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
2-Pyridinamine, 3-[(5-amino-2-chlorophenyl)methoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
科学的研究の応用
2-Pyridinamine, 3-[(5-amino-2-chlorophenyl)methoxy]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-Pyridinamine, 3-[(5-amino-2-chlorophenyl)methoxy]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
類似化合物との比較
Similar Compounds
2-Pyridinamine, 5-methyl-: This compound has a similar pyridine structure but with a methyl group at the 5-position instead of the 3-[(5-amino-2-chlorophenyl)methoxy]- group.
2-Chloro-3-pyridinamine: This compound shares the pyridine core but has a chlorine atom at the 2-position and an amino group at the 3-position.
Uniqueness
2-Pyridinamine, 3-[(5-amino-2-chlorophenyl)methoxy]- is unique due to the presence of both an amino group and a chlorophenylmethoxy group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
642084-32-0 |
|---|---|
分子式 |
C12H12ClN3O |
分子量 |
249.69 g/mol |
IUPAC名 |
3-[(5-amino-2-chlorophenyl)methoxy]pyridin-2-amine |
InChI |
InChI=1S/C12H12ClN3O/c13-10-4-3-9(14)6-8(10)7-17-11-2-1-5-16-12(11)15/h1-6H,7,14H2,(H2,15,16) |
InChIキー |
ZCUURLMVJIDKHE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(N=C1)N)OCC2=C(C=CC(=C2)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-Chloro-2-nitro-phenoxy)-1-[4-(4-fluoro-phenoxy)-piperidin-1-yl]-ethanone](/img/structure/B12592802.png)

![N-[2-(1H-Imidazol-5-yl)ethyl]-D-serinamide](/img/structure/B12592813.png)







phosphane](/img/structure/B12592854.png)


